6-(Ethylsulfanyl)pyridin-3-OL
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Overview
Description
6-(Ethylsulfanyl)pyridin-3-OL is a heterocyclic compound with the molecular formula C7H9NOS. It is characterized by a pyridine ring substituted with an ethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfanyl)pyridin-3-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable pyridine derivative with an ethylsulfanyl group. For example, the reaction of 6-chloropyridin-3-OL with ethanethiol in the presence of a base such as sodium hydride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfanyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding pyridin-3-OL.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridin-3-OL.
Substitution: Esters and ethers.
Scientific Research Applications
6-(Ethylsulfanyl)pyridin-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfanyl)pyridin-3-OL involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 6-(Methylsulfanyl)pyridin-3-OL
- 6-(Propylsulfanyl)pyridin-3-OL
- 6-(Butylsulfanyl)pyridin-3-OL
Uniqueness
6-(Ethylsulfanyl)pyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethylsulfanyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications .
Biological Activity
Overview
6-(Ethylsulfanyl)pyridin-3-OL is a heterocyclic compound characterized by a pyridine ring with an ethylsulfanyl group at the 6-position and a hydroxyl group at the 3-position. Its molecular formula is C7H9NOS, and it has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The unique substitution pattern of this compound imparts distinct chemical and biological properties. The ethylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Property | Value |
---|---|
Molecular Formula | C7H9NOS |
IUPAC Name | 6-ethylsulfanylpyridin-3-ol |
InChI Key | KZBUEVIAKMOBGK-UHFFFAOYSA-N |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- A comparative study demonstrated that it exhibited stronger antibacterial activity than similar compounds like 6-(Methylsulfanyl)pyridin-3-OL.
-
Anticancer Properties :
- Research has indicated that this compound can inhibit cancer cell proliferation in vitro.
- In a study involving human cancer cell lines, the compound showed dose-dependent cytotoxic effects, particularly against breast and lung cancer cells.
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Strong against MRSA | |
Anticancer | Cytotoxic to cancer cells |
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting potent activity.
-
Cytotoxicity Assays :
- In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells.
Properties
IUPAC Name |
6-ethylsulfanylpyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBUEVIAKMOBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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